Trolamine salicylate ester Trolamine salicylate ester Trolamine salicylate is an organic compound or a salt formed between triethanolamine and salicylic acid. Triethanolamine neutralizes the acidity of the salicylic acid. It is a topical analgesic used for temporary relief of minor pain associated with arthritis, simple backache, muscle strains, sprains, and bruises. Unlike other topical analgesics, trolamine salicylate has no distinct odor which improves patient acceptability. It also displays low systemic absorption upon dermal or topical administration and has low skin irritant properties. As with other salicylates, trolamine salicylate is an inhibitor of cyclo-oxygenase (COX) enzymes with no reported selectivity towards a specific enzyme isoform. Trolamine salicylate serves as an active ingredient in topical over-the-counter products for temporary management of mild to moderate muscular and joint pains.
See also: Salicylic Acid (has active moiety); Menthol, Unspecified Form; Trolamine Salicylate (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 10377-95-4
VCID: VC0545970
InChI: InChI=1S/C13H19NO5/c15-8-5-14(6-9-16)7-10-19-13(18)11-3-1-2-4-12(11)17/h1-4,15-17H,5-10H2
SMILES: Array
Molecular Formula: C13H19NO5
Molecular Weight: 269.29 g/mol

Trolamine salicylate ester

CAS No.: 10377-95-4

Cat. No.: VC0545970

Molecular Formula: C13H19NO5

Molecular Weight: 269.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Trolamine salicylate ester - 10377-95-4

Specification

CAS No. 10377-95-4
Molecular Formula C13H19NO5
Molecular Weight 269.29 g/mol
IUPAC Name 2-[bis(2-hydroxyethyl)amino]ethyl 2-hydroxybenzoate
Standard InChI InChI=1S/C13H19NO5/c15-8-5-14(6-9-16)7-10-19-13(18)11-3-1-2-4-12(11)17/h1-4,15-17H,5-10H2
Standard InChI Key NAFDCRMGWKHMJQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)O.C(CO)N(CCO)CCO
Appearance Solid powder
Boiling Point Decomposes

Introduction

Chemical Structure and Nomenclature

Molecular Composition

2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate is defined by the chemical formula C₁₃H₁₉NO₅, with a molecular weight of 269.29 g/mol . The structure comprises a salicylate moiety (2-hydroxybenzoate) esterified to a bis(2-hydroxyethyl)aminoethyl group. This configuration confers both polar and nonpolar characteristics, as illustrated by its InChI and SMILES representations:

  • InChI: InChI=1S/C13H19NO5/c15-8-5-14(6-9-16)7-10-19-13(18)11-3-1-2-4-12(11)17/h1-4,15-17H,5-10H2

  • SMILES: O=C(OCCN(CCO)CCO)C=1C=CC=CC1O .

The hydroxyl groups on the ethanolamine side chain enhance solubility in polar solvents, while the aromatic ring of the salicylate contributes to hydrophobic interactions.

Synonyms and Regulatory Identifiers

This compound is recognized under multiple systematic and trivial names, including:

SynonymRegistry Identifier
Trolamine salicylate esterCAS 10377-95-4
2-[Bis(2-hydroxyethyl)amino]ethyl 2-hydroxybenzoatePubChem CID 18179257
Ethanol, 2,2′,2′′-nitrilotri-, monosalicylateEC Number 600-647-9

These identifiers ensure precise referencing in regulatory and scientific contexts .

Physicochemical Properties

Solubility and Reactivity

The compound exhibits amphiphilic behavior, dissolving readily in polar solvents such as water, ethanol, and glycerol, while maintaining limited solubility in nonpolar media like hexane . This dual solubility is critical for formulating topical creams and gels, where balanced partitioning between aqueous and lipid phases is essential. The hydroxyl groups on the ethanolamine moiety enable chelation of metal ions, a property leveraged in stabilizing formulations containing divalent cations (e.g., Mg²⁺, Ca²⁺) .

Stability and Compatibility

Under standard storage conditions (25°C, inert atmosphere), 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate demonstrates high stability, with no significant degradation observed over 24 months . Compatibility studies indicate no adverse interactions with common pharmaceutical excipients such as carbomers, glycerin, or parabens, making it suitable for multi-component formulations .

Pharmacological Profile

Mechanism of Action

The salicylate component inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thereby alleviating pain and inflammation . Concurrently, the ethanolamine side chain enhances epidermal permeability, facilitating transdermal absorption. This dual functionality allows the compound to act as both an active pharmaceutical ingredient (API) and a penetration enhancer.

Therapeutic Applications

Clinical studies highlight its efficacy in managing:

  • Musculoskeletal pain: Topical formulations (3–10% w/w) reduce discomfort in osteoarthritis and sports-related injuries by targeting peripheral nociceptors .

  • Dermatological inflammation: Its anti-inflammatory properties mitigate erythema and edema in conditions like contact dermatitis .

Industrial and Formulation Considerations

Drug Delivery Systems

The compound’s amphiphilic nature enables its use in microemulsions and liposomal carriers, which improve bioavailability of co-administered hydrophobic drugs . For example, incorporating it into a diclofenac sodium gel enhances the latter’s permeation by 40% compared to conventional bases .

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